molecular formula C14H24N3O8P B12661254 5-n-Pentylcytidine 5'-monophosphate CAS No. 117309-84-9

5-n-Pentylcytidine 5'-monophosphate

Cat. No.: B12661254
CAS No.: 117309-84-9
M. Wt: 393.33 g/mol
InChI Key: UITOCKSZYCTCPL-PRULPYPASA-N
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Description

5-n-Pentylcytidine 5’-monophosphate: is a nucleoside monophosphate that consists of a cytidine molecule attached to a pentyl group at the 5’ position and a phosphate group. This compound is a derivative of cytidine, a pyrimidine nucleoside, and is involved in various biochemical processes. It is of interest in both biochemical research and potential therapeutic applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-n-Pentylcytidine 5’-monophosphate typically involves the phosphorylation of 5-n-Pentylcytidine. This can be achieved through enzymatic or chemical phosphorylation methods. Enzymatic methods often use nucleoside kinases, such as deoxycytidine kinase, in the presence of a phosphate donor like guanosine 5’-triphosphate. Chemical phosphorylation can be performed using phosphorylating agents under controlled conditions.

Industrial Production Methods: Industrial production of nucleoside monophosphates, including 5-n-Pentylcytidine 5’-monophosphate, often employs biotechnological approaches. Engineered strains of Escherichia coli can be used to produce high yields of nucleoside monophosphates through fermentation processes. These strains are modified to overexpress specific enzymes and pathways that enhance the production of the desired compound .

Chemical Reactions Analysis

Types of Reactions: 5-n-Pentylcytidine 5’-monophosphate can undergo various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pentyl group or the phosphate group, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

5-n-Pentylcytidine 5’-monophosphate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-n-Pentylcytidine 5’-monophosphate involves its incorporation into nucleic acids or its interaction with specific enzymes. It can act as a substrate for nucleoside kinases, leading to the formation of nucleoside triphosphates, which are essential for DNA and RNA synthesis. Additionally, it may inhibit certain enzymes involved in nucleic acid metabolism, thereby affecting cellular processes .

Comparison with Similar Compounds

    Cytidine 5’-monophosphate: A nucleoside monophosphate with a cytidine base and a phosphate group.

    Deoxycytidine 5’-monophosphate: Similar to cytidine 5’-monophosphate but lacks an oxygen atom at the 2’ position of the ribose.

    Uridine 5’-monophosphate: A nucleoside monophosphate with a uridine base and a phosphate group.

Uniqueness: 5-n-Pentylcytidine 5’-monophosphate is unique due to the presence of the pentyl group at the 5’ position, which can influence its chemical properties and biological activity. This modification may enhance its stability, alter its interaction with enzymes, and potentially improve its therapeutic efficacy compared to other nucleoside monophosphates .

Properties

CAS No.

117309-84-9

Molecular Formula

C14H24N3O8P

Molecular Weight

393.33 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(4-amino-2-oxo-5-pentylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C14H24N3O8P/c1-2-3-4-5-8-6-17(14(20)16-12(8)15)13-11(19)10(18)9(25-13)7-24-26(21,22)23/h6,9-11,13,18-19H,2-5,7H2,1H3,(H2,15,16,20)(H2,21,22,23)/t9-,10-,11-,13-/m1/s1

InChI Key

UITOCKSZYCTCPL-PRULPYPASA-N

Isomeric SMILES

CCCCCC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O

Canonical SMILES

CCCCCC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O

Origin of Product

United States

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